molecular formula C17H16N6O B1680948 Serotonin azidobenzamidine CAS No. 98409-42-8

Serotonin azidobenzamidine

Cat. No. B1680948
CAS RN: 98409-42-8
M. Wt: 320.3 g/mol
InChI Key: HLIZYGZLFWJZLX-UHFFFAOYSA-N
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Description

Serotonin azidobenzamidine is a compound that competitively inhibits [3H]5-hydroxytryptamine (5-HT) uptake. It plays a role in modulating serotonin levels, which are crucial for various physiological functions in the body .


Molecular Structure Analysis

The molecular formula of serotonin azidobenzamidine is C17H16N6O , with an exact mass of 320.14 g/mol . Its elemental composition includes 63.74% carbon ©, 5.03% hydrogen (H), 26.23% nitrogen (N), and 4.99% oxygen (O) . The compound’s structure consists of a benzimidazole ring linked to an indole moiety via an ethyl chain, with an azide group attached to the benzimidazole nitrogen .


Chemical Reactions Analysis

Serotonin azidobenzamidine is primarily studied for its inhibitory effects on serotonin reuptake. It competes with serotonin for binding to the serotonin transporter (SERT), thereby preventing serotonin reabsorption into presynaptic neurons. This action increases serotonin availability in the synaptic cleft, influencing mood, cognition, and other serotonin-mediated processes .

Safety and Hazards

  • Adverse Effects : SSRIs (selective serotonin reuptake inhibitors) can cause side effects, including serotonin syndrome, which results from excessive serotonin accumulation .

properties

IUPAC Name

4-azido-N'-[2-(5-hydroxy-1H-indol-3-yl)ethyl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O/c18-17(11-1-3-13(4-2-11)22-23-19)20-8-7-12-10-21-16-6-5-14(24)9-15(12)16/h1-6,9-10,21,24H,7-8H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIZYGZLFWJZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NCCC2=CNC3=C2C=C(C=C3)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70243568
Record name Serotonin azidobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serotonin azidobenzamidine

CAS RN

98409-42-8
Record name Serotonin azidobenzamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098409428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serotonin azidobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70243568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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